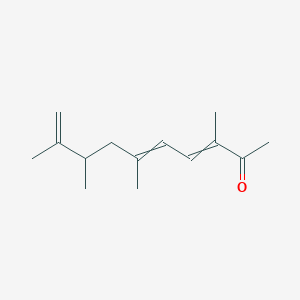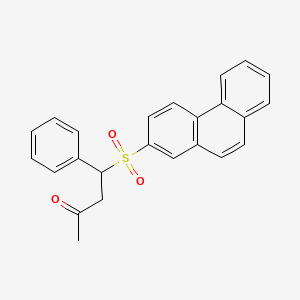
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one is a complex organic compound that features a phenanthrene moiety attached to a sulfonyl group and a phenylbutanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one typically involves the sulfonation of phenanthrene with sulfuric acid, followed by neutralization with sodium hydroxide to produce sodium phenanthrene-2-sulfonate . This intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to yield phenanthrene-2-sulfonyl chloride . The final step involves the reaction of phenanthrene-2-sulfonyl chloride with 4-phenylbutan-2-one under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the butanone structure can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Oxidized phenanthrene derivatives.
Reduction: 4-(Phenanthrene-2-sulfonyl)-4-phenylbutanol.
Substitution: Sulfonamide or sulfonate ester derivatives.
科学研究应用
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenanthrene moiety may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Phenanthrene-2-sulfonyl chloride: A precursor in the synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one.
4-Phenylbutan-2-one: Another precursor used in the synthesis.
Phenanthrene derivatives: Compounds with similar phenanthrene structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the phenanthrene moiety and the sulfonyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
63279-92-5 |
|---|---|
分子式 |
C24H20O3S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-phenanthren-2-ylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C24H20O3S/c1-17(25)15-24(19-8-3-2-4-9-19)28(26,27)21-13-14-23-20(16-21)12-11-18-7-5-6-10-22(18)23/h2-14,16,24H,15H2,1H3 |
InChI 键 |
NRNFSRCIBYRIKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


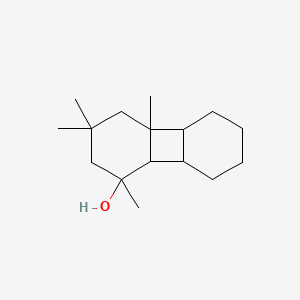
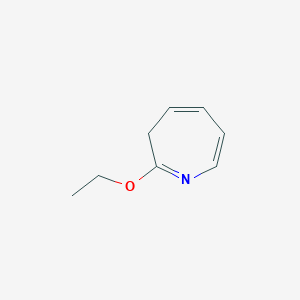
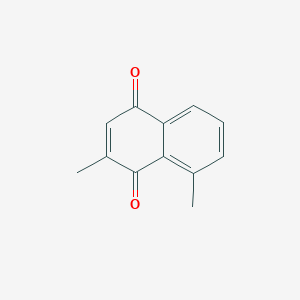
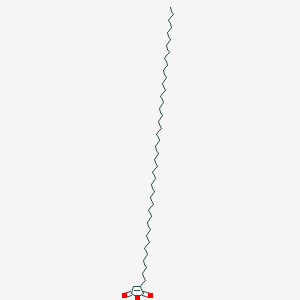

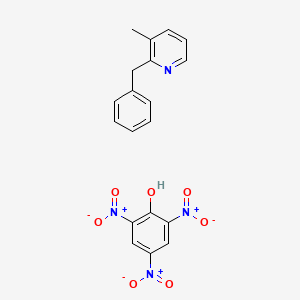
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
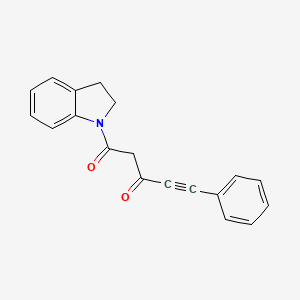
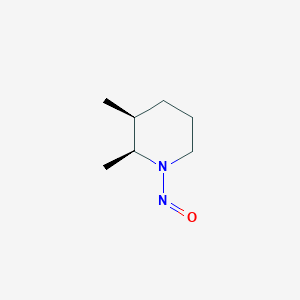
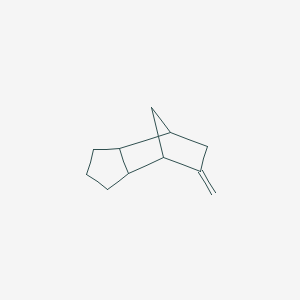
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
